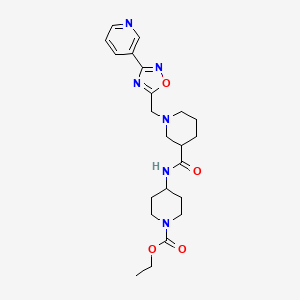

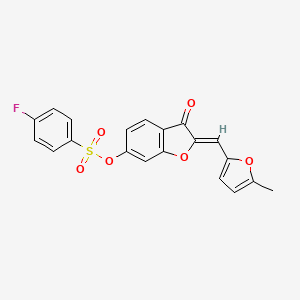

![molecular formula C18H14N4O5S B3018104 5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1903877-33-7](/img/structure/B3018104.png)

5-((11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents and catalysts. In the case of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, the key intermediate compound 2-Amino-3-methyl-1-oxo-1H,4H-pyrido[1,2-a]benzimidazole-4-carbonitrile was prepared through the reduction of an azo dye. This dye was obtained from the coupling of phenyldiazonium-4-sulphonic acid salt with another compound. Further reactions with acetic anhydride and ethyl benzoates in polyphosphoric acid (PPA) led to the formation of various derivatives with potential applications as fluorescent whitening agents .

Similarly, a novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives were synthesized and their structures confirmed by NMR and mass spectrometry. These compounds were tested for anticancer activity and some showed promising results, outperforming the reference drug in certain cases .

Another synthesis approach for 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines involved a two-component condensation of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides. The starting materials for these reactions could be prepared through lithiation and reaction with aldehydes or by Claisen condensation .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis. These techniques are crucial for confirming the identity and purity of the synthesized molecules. The NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, which is essential for determining the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse, including reduction, condensation, and Claisen condensation reactions. The choice of reaction and conditions, such as the use of PPA or DMF at reflux, is critical for the successful synthesis of the desired products. These reactions are carefully designed to build complex structures from simpler starting materials .

Physical and Chemical Properties Analysis

The physical properties, such as fluorescence, of the synthesized compounds were studied, with some compounds being evaluated as fluorescent whitening agents for polyester fibers . The chemical properties, particularly the anticancer activity of the 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives, were assessed using the MTT assay against various human cancer cell lines. The results indicated significant anticancer activity for some of the compounds .

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activities

One study discusses the synthesis of novel compounds with structural features similar to the one , emphasizing their potential as antitumor and antibacterial agents. These compounds showed significant in vitro activity against various human tumor cell lines, including liver, colon, and lung cancers, with some compounds exhibiting higher activity than standard drugs like doxorubicin. This suggests a promising avenue for research into cancer treatment using related compounds (Hafez et al., 2017).

Antimicrobial Applications

Another study focused on the antimicrobial evaluation of pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, revealing that certain derivatives showed activity exceeding that of the reference drug. This indicates the potential use of such compounds in developing new antibacterial agents (Alsaedi et al., 2019).

Dual Inhibitory Activities

Research into dual thymidylate synthase and dihydrofolate reductase inhibitors identified compounds based on a pyrimidine scaffold, similar to the compound , demonstrating potent inhibitory activities. Such studies highlight the therapeutic potential of these compounds in targeting multiple pathways in cancer and other diseases (Gangjee et al., 2008).

Antibacterial Evaluation of Heterocyclic Compounds

A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for antibacterial applications found that the precursor reacted with various compounds to produce derivatives with significant antibacterial activities. This work contributes to the ongoing search for novel antibacterial agents (Azab et al., 2013).

Propiedades

IUPAC Name |

5-[(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-17-12-10-21(8-6-13(12)19-16-3-1-2-7-22(16)17)28(25,26)11-4-5-15-14(9-11)20-18(24)27-15/h1-5,7,9H,6,8,10H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWXSWGZGMOMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C3C=CC=CN3C2=O)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3018022.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)

![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)

![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)

![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)

![(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B3018044.png)